Cas no 853953-30-7 (4-BENZYLOXY-3-CHLORO-BENZONITRILE)

4-BENZYLOXY-3-CHLORO-BENZONITRILE 化学的及び物理的性質
名前と識別子
-
- 4-BENZYLOXY-3-CHLORO-BENZONITRILE
- 3-chloro-4-phenylmethoxybenzonitrile
- 853953-30-7
- D77249
- CS-B1030
- 4-(Benzyloxy)-3-chlorobenzonitrile
- DB-076341
- SR-01000298721-1
- SR-01000298721
- 142247-74-3
- DTXSID30367138
- SB39048
- AKOS008968245
-
- MDL: MFCD06629762
- インチ: InChI=1S/C14H10ClNO/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-8H,10H2
- InChIKey: XAYYQCASMKDXRD-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)COC2=C(C=C(C=C2)C#N)Cl
計算された属性
- せいみつぶんしりょう: 243.0450916g/mol
- どういたいしつりょう: 243.0450916g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 279
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
4-BENZYLOXY-3-CHLORO-BENZONITRILE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0295-1g |
4-Benzyloxy-3-chloro-benzonitrile |
853953-30-7 | 96% | 1g |
¥8463.46 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0295-500mg |
4-Benzyloxy-3-chloro-benzonitrile |
853953-30-7 | 96% | 500mg |
4655.75CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0295-1g |
4-Benzyloxy-3-chloro-benzonitrile |
853953-30-7 | 96% | 1g |
8463.46CNY | 2021-05-08 | |
Crysdot LLC | CD12023994-1g |
4-(Benzyloxy)-3-chlorobenzonitrile |
853953-30-7 | 95+% | 1g |
$429 | 2024-07-24 | |
Alichem | A019093564-1g |
4-(Benzyloxy)-3-chlorobenzonitrile |
853953-30-7 | 95% | 1g |
$400.00 | 2023-08-31 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0295-5g |
4-Benzyloxy-3-chloro-benzonitrile |
853953-30-7 | 96% | 5g |
33904.74CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0295-500mg |
4-Benzyloxy-3-chloro-benzonitrile |
853953-30-7 | 96% | 500mg |
¥4655.75 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0295-5g |
4-Benzyloxy-3-chloro-benzonitrile |
853953-30-7 | 96% | 5g |
¥33904.74 | 2025-01-21 |
4-BENZYLOXY-3-CHLORO-BENZONITRILE 関連文献
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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2. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
4-BENZYLOXY-3-CHLORO-BENZONITRILEに関する追加情報
Professional Introduction to 4-BENZYLOXY-3-CHLORO-BENZONITRILE (CAS No. 853953-30-7)
4-BENZYLOXY-3-CHLORO-BENZONITRILE, identified by its Chemical Abstracts Service (CAS) number 853953-30-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzonitrile class, characterized by the presence of a nitrile group (-CN) attached to an aromatic benzene ring. The structural features of 4-benzyloxy-3-chloro-benzonitrile include both a benzyloxy substituent at the para position and a chloro group at the meta position, which contribute to its unique chemical properties and reactivity.
The synthesis and application of 4-benzyloxy-3-chloro-benzonitrile have been extensively explored in recent years, particularly in the development of novel pharmaceutical agents. The benzyloxy group enhances the solubility and bioavailability of the compound, making it a valuable intermediate in drug design. Additionally, the chloro substituent introduces electrophilic characteristics, facilitating further functionalization through nucleophilic substitution reactions. These attributes have positioned 4-benzyloxy-3-chloro-benzonitrile as a versatile building block in organic synthesis.
In recent scientific literature, researchers have highlighted the potential of 4-benzyloxy-3-chloro-benzonitrile in the development of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in synthesizing compounds that modulate enzyme activity, particularly those involved in inflammatory and metabolic disorders. The compound’s ability to undergo selective functionalization has allowed chemists to tailor its pharmacophoric properties for specific therapeutic applications.
One notable area of research involves the use of 4-benzyloxy-3-chloro-benzonitrile in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By modifying the structure of 4-benzyloxy-3-chloro-benzonitrile, researchers have been able to develop potent inhibitors that selectively target aberrant kinases, offering promising therapeutic strategies. The benzyloxy and chloro groups provide critical interactions with the active sites of these enzymes, enhancing binding affinity and efficacy.
Another significant application of 4-benzyloxy-3-chloro-benzonitrile lies in its role as a precursor for biologically active heterocycles. Heterocyclic compounds are essential scaffolds in drug discovery due to their diverse biological activities and favorable pharmacokinetic properties. Through cyclization reactions initiated by the nitrile group, 4-benzyloxy-3-chloro-benzonitrile can be transformed into complex heterocyclic structures, which exhibit antimicrobial, anti-inflammatory, and anticancer properties. These derivatives have been the subject of numerous preclinical studies, demonstrating their potential as lead compounds for new drugs.
The chemical reactivity of 4-benzyloxy-3-chloro-benzonitrile also makes it valuable in material science applications. For example, it can be used to synthesize functionalized polymers and coatings that exhibit enhanced durability and biocompatibility. The presence of both electron-withdrawing (chloro) and electron-donating (benzyloxy) groups allows for fine-tuning of polymer properties, making this compound a useful tool in advanced material design.
Recent advancements in green chemistry have also influenced the utilization of 4-benzyloxy-3-chloro-benzonitrile. Researchers are increasingly focusing on developing sustainable synthetic routes that minimize waste and reduce environmental impact. Techniques such as catalytic hydrogenation and solvent-free reactions have been employed to improve the efficiency of producing this compound, aligning with global efforts toward sustainable pharmaceutical manufacturing.
The pharmacological profile of derivatives derived from 4-benzyloxy-3-chloro-benzonitrile continues to be a focal point in medicinal chemistry research. By leveraging computational modeling and high-throughput screening techniques, scientists are identifying novel analogs with improved therapeutic profiles. These efforts aim to address unmet medical needs by developing safer and more effective treatments for complex diseases.
In conclusion,4-BENZYLOXY-3-CHLORO-BENZONITRILE (CAS No. 853953-30-7) represents a multifaceted compound with broad applications across pharmaceuticals, materials science, and green chemistry. Its unique structural features enable diverse synthetic transformations, leading to biologically active molecules with potential therapeutic value. As research progresses,4 BENZYLOXY 3 CHLORO BENZONITRILE will likely continue to play a pivotal role in advancing scientific innovation and addressing global health challenges.
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